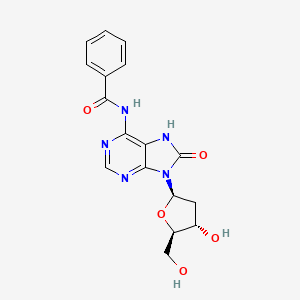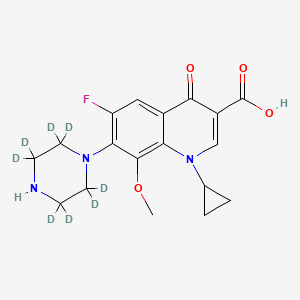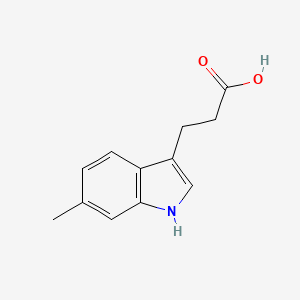
Thiorphan-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiorphan-d7 is a deuterium-labeled derivative of Thiorphan, a potent inhibitor of neprilysin, also known as neutral endopeptidase. Neprilysin is an enzyme involved in the degradation of various peptides, including enkephalins, which are natural pain-relieving peptides in the body. This compound is primarily used in scientific research as a stable isotope-labeled compound for quantitation and pharmacokinetic studies .
Aplicaciones Científicas De Investigación
Thiorphan-d7 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Thiorphan levels in biological samples.
Drug Metabolism: Helps in studying the metabolic pathways and stability of Thiorphan in the body.
Enzyme Inhibition Studies: Used to investigate the inhibition of neprilysin and its effects on peptide degradation.
Pain Management Research: Explored for its potential in enhancing the analgesic effects of enkephalins by inhibiting their degradation.
Mecanismo De Acción
Target of Action
Thiorphan-d7, a deuterium-labeled variant of Thiorphan , primarily targets Neprilysin , also known as membrane metalloendopeptidase (enkephalinase) . Neprilysin is an enzyme that degrades a number of small secreted peptides, most notably the amyloid beta peptide whose abnormal misfolding and aggregation in neural tissue has been implicated as a cause of Alzheimer’s disease .
Mode of Action
This compound acts as a potent inhibitor of Neprilysin . By inhibiting this enzyme, this compound increases the exposure to Neprilysin substrates, including enkephalins and atrial natriuretic peptide (ANP) . This inhibition can lead to potentiated morphine-induced analgesia and attenuated naloxone-precipitated withdrawal symptoms .
Biochemical Pathways
The inhibition of Neprilysin by this compound affects several biochemical pathways. The increased exposure to enkephalins and ANP due to Neprilysin inhibition can have various downstream effects . For instance, in animal models and patients with various forms of acute diarrhea, this compound was found to inhibit pathologic secretion from the gut without changing gastrointestinal transit time or motility .
Result of Action
The molecular and cellular effects of this compound’s action are significant. For instance, this compound has been found to be neuroprotective in newborn mice, reducing ibotenate-induced cortical lesions by up to 57% and cortical caspase-3 cleavage by up to 59% . This neuroprotective effect was long-lasting and was still observed when this compound was administered 12 h after the insult .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the stability of many compounds can be affected by factors such as temperature, light, and oxygen levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiorphan-d7 involves the incorporation of deuterium atoms into the Thiorphan molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a deuterated precursor, such as deuterated benzene or deuterated toluene.
Functionalization: The deuterated precursor undergoes functionalization to introduce the necessary functional groups, such as thiol and carboxyl groups.
Coupling Reaction: The functionalized intermediate is then coupled with glycine to form the final this compound compound.
Purification: The product is purified using techniques such as chromatography to obtain high-purity this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated precursors are synthesized and functionalized.
Automated Coupling: Automated systems are used for the coupling reactions to ensure consistency and efficiency.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve high purity and yield
Análisis De Reacciones Químicas
Types of Reactions
Thiorphan-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the thiol group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions include disulfide derivatives, reduced thiol forms, and substituted this compound derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Thiorphan: The non-deuterated form of Thiorphan-d7, also a neprilysin inhibitor.
Candoxatril: Another neprilysin inhibitor used in cardiovascular research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms increase the metabolic stability of the compound.
Quantitative Analysis: The deuterium label allows for precise quantitation in pharmacokinetic studies using mass spectrometry.
Reduced Metabolism: Deuterium substitution can reduce the rate of metabolic degradation, leading to prolonged activity
Propiedades
IUPAC Name |
2-[[3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(sulfanylmethyl)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-XZJKGWKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CS)C(=O)NCC(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













